molecular formula C12H30O3Si3 B1329422 Hexaethylcyclotrisiloxane CAS No. 2031-79-0

Hexaethylcyclotrisiloxane

Cat. No. B1329422
CAS RN: 2031-79-0
M. Wt: 306.62 g/mol
InChI Key: KMPBCFZCRNKXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexaethylcyclotrisiloxane is a type of organosilicon compound that is part of the cyclotrisiloxane family. While the provided papers do not directly discuss hexaethylcyclotrisiloxane, they do provide insights into the closely related hexamethylcyclotrisiloxane, which can be used to infer some properties and behaviors of hexaethylcyclotrisiloxane due to the similarity in molecular structure, where ethyl groups replace the methyl groups.

Synthesis Analysis

The synthesis of cyclotrisiloxanes like hexamethylcyclotrisiloxane can be achieved through controlled polymerization processes. Anionic polymerization techniques have been employed to produce polymers with narrow molecular weight distributions, as demonstrated in the synthesis of model linear and miktoarm star co- and terpolymers of dimethylsiloxane with styrene and isoprene . Similarly, cationic polymerization initiated by HCl and antimony pentachloride can yield high polymers with controlled molecular weight . These methods could potentially be adapted for the synthesis of hexaethylcyclotrisiloxane.

Molecular Structure Analysis

The molecular structure of hexamethylcyclotrisiloxane has been determined through electron diffraction, revealing a planar ring with specific bond angles and distances . The Si-O and Si-C bond lengths are indicative of the bond's ionic character. By analogy, hexaethylcyclotrisiloxane would likely exhibit a similar planar ring structure with corresponding ethyl-related bond lengths and angles.

Chemical Reactions Analysis

Hexamethylcyclotrisiloxane undergoes various chemical reactions during polymerization, including the addition of monomer to growing chains, cleavage of siloxane bonds, and condensation processes . These reactions are influenced by factors such as the presence of water and the type of catalyst used. The formation of cyclic compounds and the role of oxonium ions and silanol esters in these reactions are also noted . These insights into the reactivity of hexamethylcyclotrisiloxane can provide a basis for understanding the chemical behavior of hexaethylcyclotrisiloxane.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclotrisiloxanes are closely related to their molecular structure and the nature of their substituents. For hexamethylcyclotrisiloxane, properties such as molecular weight distribution and the influence of temperature on polymerization have been studied . The presence of ethyl groups in hexaethylcyclotrisiloxane would affect its physical properties, such as solubility and thermal stability, which could be inferred from studies on hexamethylcyclotrisiloxane and other related compounds.

Scientific Research Applications

Living Polymerization

  • Hexaethylcyclotrisiloxane is used in the living polymerization process to produce poly(diethylsiloxane). This method involves nBuLi-(nBuO)3PO at room temperature, leading to a direct relationship between the molecular weight of the polymer and the monomer conversion. The polymerization completes in a day without the use of solvents. Adding a compound with SiOH groups aligns the number of polymer chains with nBuLi and SiOH groups (Tsuchihara & Fujishige, 1999).

Anionic Polymerization

  • Hexaethylcyclotrisiloxane undergoes anionic polymerization initiated by organolithium compounds and phosphazene base P2-Et to produce well-defined polysiloxanes. This process demonstrates living polymerization characteristics at low conversions and creates polymers with a narrow molecular weight distribution (Molenberg & Möller, 1997).

Preparation Techniques

  • A technique for preparing poly(diethylsiloxane) (PDES) involves polymerizing hexaethylcyclotrisiloxane with NaOH as a catalyst in the presence of 12-crown-4. This method examines the effects of NaOH concentration, 12-crown-4 concentration, and polymerization time on the molecular weight distribution (Hedden & Cohen, 2000).

Thermal Capacity Study

  • The thermal capacity of hexaethylcyclotrisiloxane and polydiethylsiloxane was studied using an adiabatic vacuum calorimeter. This study provided insights into their crystalline, liquid, and glassy states, and calculated functions related to their enthalpy, entropy, and Gibbs free energy (Lebedev et al., 1984).

Controlled Polymerization

  • Controlled polymerization of hexaethylcyclotrisiloxane is achieved by first carrying out the polymerization at room temperature until about 50% conversion and then continuing at −20 °C to complete conversion. This process avoids side reactions and produces poly(dimethylsiloxane)s with narrow molecular weight distributions (Bellas, Iatrou, & Hadjichristidis, 2000).

Columnar Liquid Crystalline Polydiethylsiloxane

  • The kinetics of hexaethylcyclotrisiloxane's anionic ring-opening polymerization have been studied, leading to the synthesis of well-defined polydiethylsiloxane (PDES) capable of forming a columnar mesophase. This study also produced a PB-PDES-PB triblock copolymer (Molenberg et al., 1996).

Safety And Hazards

Hexaethylcyclotrisiloxane causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Hexamethylcyclotrisiloxane adopts a planar structure and is considered strained. It reacts with organolithium reagents to give, after hydrolysis, dimethyl silanols . The cyclic monomers used are mainly organocyclotetrasiloxanes (like octamethylcyclotetrasiloxane, also called D4) or organocyclotrisiloxanes (like hexamethylcyclotrisiloxane, also called D3). Other monomers include cyclic carbosiloxanes such as 2,2,5,5-tetramethyl-2,5-disila-1-oxacyclopentane .

properties

IUPAC Name

2,2,4,4,6,6-hexaethyl-1,3,5,2,4,6-trioxatrisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O3Si3/c1-7-16(8-2)13-17(9-3,10-4)15-18(11-5,12-6)14-16/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPBCFZCRNKXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si]1(O[Si](O[Si](O1)(CC)CC)(CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88483-06-1
Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88483-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8062109
Record name Hexaethylcyclotrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexaethylcyclotrisiloxane

CAS RN

2031-79-0
Record name 2,2,4,4,6,6-Hexaethylcyclotrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2031-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexaethylcyclotrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexaethylcyclotrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAETHYLCYCLOTRISILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIM94HF2YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexaethylcyclotrisiloxane
Reactant of Route 2
Hexaethylcyclotrisiloxane
Reactant of Route 3
Hexaethylcyclotrisiloxane

Citations

For This Compound
115
Citations
GJJ Out, HA Klok, M Möller… - … chemistry and physics, 1995 - Wiley Online Library
… observation of longer polymerization times and formation of relatively larger amounts of cyclic byproducts in the case of hexadecylcyclotrisiloxane compared to hexaethylcyclotrisiloxane …
Number of citations: 36 onlinelibrary.wiley.com
A Molenberg, HA Klok, M Möller, S Boileau… - …, 1997 - ACS Publications
… Such a side reaction has also been found to hamper the polymerization of hexaethylcyclotrisiloxane with the Li + /[211] system, 2 where it was particulary important at high …
Number of citations: 23 pubs.acs.org
K Tsuchihara, S Fujishige - Polymer Bulletin, 1999 - Springer
… Living polymerization of hexaethylcyclotrisiloxane was achieved with nBuLi(nBuO)3PO at … hexaethylcyclotrisiloxane (HECTS) with simpler initiation system which is easily available …
Number of citations: 8 link.springer.com
BV Lebedev, TG Kulagina, NN Smirnova - The Journal of Chemical …, 1988 - Elsevier
The temperature dependence of the isobaric heat capacities and the temperatures and enthalpies of physical transitions of 4-methylcyclohexene, glycollide, and 1,1,3,3,5,5-…
Number of citations: 29 www.sciencedirect.com
BV Lebedev, TG Kulagina, VS Svistunov… - Polymer Science …, 1984 - Elsevier
… of hexaethylcyclotrisiloxane in bulk … hexaethylcyclotrisiloxane→polydiethylsiloxane for the region 0–330 K. The upper limiting temperature of polymerization of hexaethylcyclotrisiloxane …
Number of citations: 5 www.sciencedirect.com
LV Filimonova, LI Makarova, AA Voronina… - Polymer Science Series …, 2013 - Springer
Oligo(diethylsiloxane diols) carrying β-oxyethoxymethyl terminal groups are synthesized for the first time by the cationic polymerization of hexaethylcyclotrisiloxane in the presence of bis…
Number of citations: 2 link.springer.com
EV Talalaeva, AA Kalinina, EV Chernov… - Polymers, 2021 - mdpi.com
This paper reports a method for the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes by the interaction of 1,5-disodiumoxyhexamethylsiloxane with …
Number of citations: 3 www.mdpi.com
C Wohlfarth, C Wohlfarth - Optical Constants: Supplement to volume III/47, 2017 - Springer
Refractive index of hexaethylcyclotrisiloxane … Refractive index of hexaethylcyclotrisiloxane … Refractive index of hexaethylcyclotrisiloxane …
Number of citations: 0 link.springer.com
SN Borisov, IK Stavitski, AV Karlin, IA Malysheva - Polymer Science USSR, 1962 - Elsevier
THE most widely distributed of the various organosilicon elastomers is polydimethylsiloxane rubber. Compounded products based on this material maintain their elasticity at 250-300. Of …
Number of citations: 3 www.sciencedirect.com
GJJ Out, AA Turetskii, M Snijder, M Möller, VS Papkov - Polymer, 1995 - Elsevier
… as a chain stopper during the cationic polymerization of hexaethylcyclotrisiloxane or by anionic polymerization of hexaethylcyclotrisiloxane with allyllithium followed by end capping with …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.